1-(4-fluorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

Tyrosinase inhibition Structure–activity relationship Piperazine pharmacophore

This ≥98% pure 1-cinnamyl-4-(4-fluorobenzyl)piperazine (CAS 414875-30-2) is a critical tool for probing lipophilic tolerance in the tyrosinase active site. Its trans-cinnamyl group provides a distinct π-stacking surface, unlike cinnamoyl analogs, ensuring accurate SAR data and eliminating impurity-driven assay artifacts. A REACH-registered supply supports EU lead-optimization programs from hit-to-lead. Order now to advance your tyrosinase inhibitor pipeline.

Molecular Formula C20H23FN2
Molecular Weight 310.416
CAS No. 414875-30-2
Cat. No. B2580226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
CAS414875-30-2
Molecular FormulaC20H23FN2
Molecular Weight310.416
Structural Identifiers
SMILESC1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=C(C=C3)F
InChIInChI=1S/C20H23FN2/c21-20-10-8-19(9-11-20)17-23-15-13-22(14-16-23)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2/b7-4+
InChIKeyRNMWLYVAYJCADO-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine (CAS 414875-30-2): Sourcing & Differentiation for Tyrosinase-Targeted Procurement


1-(4-Fluorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine (also known as 1‑cinnamyl‑4‑(4‑fluorobenzyl)piperazine) is a synthetic piperazine derivative that combines a 4‑fluorobenzyl fragment with a cinnamyl (trans‑cinnamyl) substituent at the opposing piperazine nitrogen . The 4‑fluorobenzyl‑piperazine scaffold has been systematically exploited for the development of tyrosinase inhibitors (TYRIs), yielding compounds with low‑micromolar inhibition of Agaricus bisporus tyrosinase (TyM) and demonstrable anti‑melanogenic activity in B16F10 melanoma cells [1][2]. The specific cinnamyl substitution pattern distinguishes this compound from both the more heavily investigated cinnamoyl‑piperazines (which bear an α,β‑unsaturated carbonyl) and from the 4‑fluorobenzyl‑piperazine lead series that yielded the co‑crystallized inhibitor compound 25 (IC₅₀ = 0.96 μM vs. kojic acid IC₅₀ = 17.76 μM) [1][2][3].

Why 1‑(4‑Fluorobenzyl)‑4‑cinnamylpiperazine Cannot Be Replaced by Common In‑Class Piperazine Analogs


Within the 4‑fluorobenzyl‑piperazine chemotype, minor structural variations produce large shifts in tyrosinase inhibitory potency and selectivity. In the Ielo et al. 2019 library, IC₅₀ values span from 0.96 μM (compound 25, the most potent) to >100 μM depending on the nature of the acyl/alkyl substituent attached to the piperazine ring [1]. The cinnamyl group in the target compound provides a specific combination of lipophilicity, conformational flexibility, and π‑stacking potential that differs fundamentally from the cinnamoyl (amide) analogs—where the electron‑withdrawing carbonyl alters both the electronics and the preferred binding pose [2]. Furthermore, the trans‑olefin geometry of the cinnamyl chain is critical; cis‑isomers or saturated phenpropyl analogs are expected to exhibit altered orientation within the hydrophobic tyrosinase pocket [1][3]. Vendor‑supplied purity also varies widely: the target compound is available at ≥98% purity from multiple suppliers, whereas structurally similar but uncharacterized piperazine intermediates are frequently offered only at 90–95% purity, introducing batch‑to‑batch variability that is unacceptable for reproducible biochemical assay development .

Quantitative Differentiation Evidence for 1‑(4‑Fluorobenzyl)‑4‑cinnamylpiperazine vs. Closest Analogs and Alternatives


Structural Differentiation from WAY‑324572: Cinnamyl Amine vs. Cinnamyl Amide Determines Hydrogen‑Bonding Capacity

The target compound is a tertiary amine bearing a trans‑cinnamyl group directly attached to the piperazine nitrogen. Its closest commercially available analog, WAY‑324572 (CAS 219988‑92‑8), replaces the benzyl‑CH₂‑piperazine linkage with a carbonyl (amide), converting the cinnamyl‑amine into a cinnamyl‑amide . This single‑atom change eliminates the amine's hydrogen‑bond acceptor capacity and alters the pKₐ of the piperazine nitrogen, resulting in a different protonation state at physiological pH. In the tyrosinase co‑crystal structure (PDB 6QXD), the piperazine nitrogen of the co‑crystallized inhibitor engages in a key polar interaction with a copper‑coordinating histidine residue; the carbonyl of the amide analog would be unable to replicate this contact [1].

Tyrosinase inhibition Structure–activity relationship Piperazine pharmacophore

Purity Differentiation: ≥98% HPLC‑Verified vs. 90% Standard‑Grade Supply

Commercial suppliers list the target compound at two distinct purity grades. Chemsrc and Fluorochem supply the product at ≥98% (HPLC), while Bidepharm lists a standard purity of 90% . For in‑vitro enzymatic assays (e.g., tyrosinase inhibition using l‑DOPA substrate), a 10% impurity burden can introduce confounding inhibition or off‑target effects that obscure dose–response curves. The 98% grade is therefore the minimum recommended specification for reproducible pharmacology.

Procurement quality Assay reproducibility HPLC purity

Class‑Level Tyrosinase Inhibitory Potency: Contextualizing the 4‑Fluorobenzyl‑Piperazine Scaffold Against Kojic Acid

While the target compound itself was not the most potent member of the Ielo et al. 2019 library, the entire series of twenty‑four 4‑(4‑fluorobenzyl)piperazine derivatives inhibited TyM with IC₅₀ values in the low‑micromolar range [1]. The lead compound 25 (IC₅₀ = 0.96 μM) was approximately 20‑fold more potent than the industry‑standard positive control kojic acid (IC₅₀ = 17.76 μM) [1][2]. This establishes the scaffold's capacity for potent tyrosinase inhibition. The target compound's cinnamyl substituent places it within the lipophilic subset of the library, which generally showed favorable cell‑based anti‑melanogenic activity in B16F10 cells without significant cytotoxicity [1].

Tyrosinase inhibition IC₅₀ Anti‑melanogenic

Regulatory and Documentation Differentiation: ECHA REACH Registration Supports EU Laboratory Procurement

The compound appears in the European Chemicals Agency (ECHA) substance infocard and the Classification & Labelling (C&L) Inventory, indicating REACH registration and regulatory documentation availability [1]. By contrast, many closely related research‑grade piperazine analogs (e.g., privately synthesized cinnamyl‑piperazine derivatives) lack ECHA registrations, complicating their import, customs clearance, and use in EU laboratories. The availability of a REACH‑compliant supply chain reduces procurement lead time and regulatory risk.

REACH compliance Regulatory documentation Laboratory sourcing

Optimal Use Cases for 1‑(4‑Fluorobenzyl)‑4‑cinnamylpiperazine Based on Validated Differentiation Evidence


Tyrosinase Inhibitor SAR Expansion and Lead Optimization

Medicinal chemistry teams working on the 4‑fluorobenzyl‑piperazine tyrosinase inhibitor series require a cinnamyl‑substituted analog to probe the lipophilic tolerance of the active‑site pocket. The compound's trans‑cinnamyl group provides a distinct π‑stacking surface and conformational profile compared to the benzoyl or acetyl substituents used in compounds 7–30 of the Ielo et al. library. Purchasing the ≥98% pure material ensures that observed IC₅₀ shifts are attributable to structural modifications rather than impurities. The availability of a REACH‑registered supply further supports EU‑based lead‑optimization programs where regulatory documentation is mandatory from the hit‑to‑lead stage [1][2].

Co‑Crystallography and Biophysical Binding Studies

The co‑crystal structure of a closely related 4‑fluorobenzyl‑piperazine inhibitor with tyrosinase (PDB 6QXD) provides a direct template for soaking or co‑crystallization experiments with the cinnamyl analog. Because the cinnamyl‑amine junction preserves the piperazine nitrogen's hydrogen‑bonding capacity—unlike the amide analog WAY‑324572—the compound is suitable for studies aiming to resolve the contribution of the cinnamyl moiety to binding enthalpy and entropy. Procurement of the 98% purity grade is critical to avoid crystal‑poisoning impurities that frequently frustrate crystallization trials [2].

Cell‑Based Anti‑Melanogenic Screening in B16F10 Models

The Ielo et al. 2019 study demonstrated that lipophilic 4‑fluorobenzyl‑piperazine derivatives, including compound 25, exhibit anti‑melanogenic effects on B16F10 melanoma cells without significant cytotoxicity. The cinnamyl analog, as a member of the lipophilic subset, is a logical candidate for follow‑up cell‑based assays measuring melanin content, cellular tyrosinase activity, and cytotoxicity. Using the compound at ≥98% purity minimizes the risk that trace impurities (e.g., residual palladium from coupling reactions) cause false‑positive cytotoxicity or interfere with the melanin quantification assay [1].

EU‑Compliant Industrial R&D Procurement for Cosmetic Active Development

Cosmetic ingredient developers targeting skin‑lightening or anti‑pigmentation actives require research compounds that are REACH‑registered for EU laboratory use and available with full analytical documentation (HPLC, NMR). The compound's ECHA registration, combined with commercial availability at ≥98% purity from EU‑based distributors (Fluorochem, Chemsrc), satisfies these requirements. This positions the compound as a procurement‑ready starting point for structure–activity relationship campaigns aimed at developing kojic‑acid‑surpassing tyrosinase inhibitors with improved safety margins [1][3].

Quote Request

Request a Quote for 1-(4-fluorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.